molecular formula C22H25F3N2O4S B3326018 Firazorexton CAS No. 2274802-95-6

Firazorexton

Cat. No. B3326018
CAS RN: 2274802-95-6
M. Wt: 470.5 g/mol
InChI Key: VOSAWOSMGPKQEQ-OALUTQOASA-N
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Description

Firazorexton (also known as TAK-994) is an experimental orexin 2 (OX 2) receptor agonist first described in a 2019 patent filed by Takeda Pharmaceutical Company . It is a small-molecule and orally active compound that acts as a highly selective agonist of the orexin receptor 2 (OX 2) with >700-fold selectivity over the orexin receptor 1 (OX 1) . Firazorexton was studied by Takeda for the treatment of narcolepsy .


Molecular Structure Analysis

The IUPAC name of Firazorexton is N - [ (2 S ,3 S )-2- [ [3- (3,5-difluorophenyl)-2-fluorophenyl]methyl]-1- (2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide . The molecular formula is C22H25F3N2O4S and the molar mass is 470.51 g·mol −1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Firazorexton include a molecular weight of 470.51 and a molecular formula of C22H25F3N2O4S . It’s also known that TAK-994 refers to a sesquihydrate formulation of Firazorexton .

Scientific Research Applications

Microgravity Fluid Physics Experimentation on ISS

The Fluids Integrated Rack (FIR) is a key component in microgravity fluid physics experiments aboard the International Space Station (ISS). As part of the Fluids and Combustion Facility, FIR provides necessary resources like power and cooling for fluid physics science experiments in space, contributing significantly to our understanding of fluid behaviors in microgravity (Gati, Hill, & SaintOnge, 2001).

Machine Translation and Scientific Outreach

Firazorexton has applications in the field of Machine Translation (MT) and MT postediting, as highlighted in the Fira de Recerca en Directe 2015 at Barcelona's CosmoCaixa science museum. This event aimed to encourage scientific careers among young people, integrating machine translation research into scientific outreach programs, demonstrating a bidirectional interaction between researchers and young people (Torres-Hostench, Aguilar-Amat, & Cid-Leal, 2015).

Enhancing Agricultural Practices

Highly Sensitive Optical Thermometry

Firazorexton's application extends to highly sensitive thermometry, crucial in scientific research. It employs Fluorescence intensity ratio (FIR) technique, offering fast response, accuracy, and high spatial resolution. Such thermometers have significant potential in sensing applications, indicating Firazorexton's role in developing advanced thermometry techniques (Wu, Suo, He, & Guo, 2018).

Educational Research and Inquiry-Based Learning

Firazorexton is instrumental in educational research, particularly in developing inquiry-based learning models. Studies show that employing inquiry learning models can enhance science process skills and scientific attitudes among students, illustrating its effectiveness in pedagogical practices (Muslim, 2011).

Mechanism of Action

Firazorexton is a highly selective agonist of the orexin receptor 2 (OX 2) with >700-fold selectivity over the orexin receptor 1 (OX 1) . It has been studied for its potential to improve narcolepsy-like symptoms .

properties

IUPAC Name

N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSAWOSMGPKQEQ-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Firazorexton

CAS RN

2274802-95-6
Record name Firazorexton [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIRAZOREXTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9MOX60GHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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